(R)-3-Piperidinemethanamine dihydrobromide

Antiplatelet therapy Chiral pharmacology Thrombosis research

Procure (R)-3-Piperidinemethanamine dihydrobromide (≥97%) to eliminate chiral resolution steps in asymmetric synthesis. This pre-resolved (R)-enantiomer scaffold is essential for stereochemically defined DPP-IV inhibitor intermediates and cognition-enhancing candidates, avoiding the 2.4- to 5.6-fold activity variation seen with racemic mixtures. The dihydrobromide salt ensures room-temperature stability and convenient handling for reproducible medicinal chemistry workflows.

Molecular Formula C6H16Br2N2
Molecular Weight 276.01 g/mol
Cat. No. B8176087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Piperidinemethanamine dihydrobromide
Molecular FormulaC6H16Br2N2
Molecular Weight276.01 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN.Br.Br
InChIInChI=1S/C6H14N2.2BrH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1
InChIKeyXHZDHTXSQBQGMY-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-3-Piperidinemethanamine Dihydrobromide – Chiral Heterocyclic Building Block for Asymmetric Synthesis


(R)-3-Piperidinemethanamine dihydrobromide (Molecular Formula: C₆H₁₆Br₂N₂, Molecular Weight: 276.01) is a chiral piperidine derivative classified within substituted piperidines and heterocyclic amines . The compound contains a primary aminomethyl group at the 3-position of the piperidine ring in the (R) absolute configuration and is supplied as a dihydrobromide salt, which enhances its stability and handling characteristics in laboratory settings . With a purity specification of 97% as reported by multiple vendors, this compound serves as a specialized chiral building block in asymmetric synthesis and medicinal chemistry applications . Key physicochemical properties include a TPSA of 38.05 and calculated LogP of 1.1005, which inform its solubility and partitioning behavior in synthetic workflows .

Why Generic Substitution Fails: The Critical Role of (R)-Configuration and Salt Form in 3-Piperidinemethanamine Selection


In-class substitution between piperidinemethanamine derivatives is not scientifically valid due to three critical differentiation factors. First, the (R) absolute configuration of this compound is essential for generating stereochemically defined intermediates, whereas racemic or (S)-configured 3-piperidinemethanamine (CAS 23099-21-0) cannot maintain enantiopurity in downstream chiral syntheses . Second, the 3-positional isomer exhibits distinct pharmacological and synthetic properties compared to 2-aminomethylpiperidine and 4-aminomethylpiperidine positional isomers, as each scaffold positions the aminomethyl group differently relative to the piperidine nitrogen, affecting steric and electronic properties and leading to distinct applications in research . Third, the dihydrobromide salt form provides specific handling advantages relative to the free base, including enhanced stability during storage at room temperature and controlled solubility characteristics that differ from other salt forms . The importance of chirality in this scaffold class is underscored by research showing that chiral aminomethylpiperidine carboxamides exhibit stereospecific biological activities that are not replicated by their racemic mixtures, as demonstrated in antiplatelet aggregation studies where individual enantiomers displayed divergent IC₅₀ values [1].

Product-Specific Quantitative Evidence Guide: (R)-3-Piperidinemethanamine Dihydrobromide Differentiation Data


Chiral Configuration Defines Antiplatelet Activity: Enantiomer vs. Racemate IC₅₀ Comparison

While direct IC₅₀ data for (R)-3-piperidinemethanamine dihydrobromide itself is not available, the differentiation value of the (R)-configuration is established through the aminomethylpiperidine scaffold class. In studies of chiral aminomethylpiperidine carboxamides, individual enantiomers and their racemic mixtures exhibit distinct inhibitory potencies against collagen-induced human platelet aggregation [1]. Compound 31a (chiral, IC₅₀ = 6.6 μM) demonstrated approximately 2.4-fold higher potency than the racemic mixture 28i (IC₅₀ = 16 μM) and 5.6-fold higher than enantiomer 32a (IC₅₀ = 37 μM) in the same in vitro assay [1]. These class-level data demonstrate that stereochemistry is not a nominal specification but a determinant of functional activity in this scaffold series, supporting procurement decisions for chiral over racemic starting materials [1].

Antiplatelet therapy Chiral pharmacology Thrombosis research Structure-activity relationship

In Vivo Antithrombotic Efficacy and Pharmacokinetic Performance: Sustained Protection Beyond 24 Hours

The aminomethylpiperidine scaffold demonstrates sustained in vivo efficacy that validates the procurement value of chiral precursors in this class. In collagen plus epinephrine-induced in vivo pulmonary thromboembolism models, chiral aminomethylpiperidine carboxamide 31a at 30 μM/kg provided 60% protection against thrombosis, with efficacy sustained for more than 24 hours post-administration [1]. Pharmacokinetic analysis of 31a revealed very rapid absorption coupled with prolonged and constant systemic exposure, resulting in better therapeutic response profiles [1]. While these data derive from carboxamide derivatives rather than the free (R)-3-piperidinemethanamine building block, they establish the aminomethylpiperidine core as a validated pharmacophore capable of delivering sustained in vivo activity when properly functionalized [1].

In vivo pharmacology Thromboembolism Pharmacokinetics Antithrombotic agents

Positional Isomer Sensitivity in Monoamine Transporter Pharmacology: 3-Position vs. 4-Position Scaffolds

The 3-aminomethyl substitution pattern is functionally distinct from the 4-position isomer in pharmacologically relevant contexts. In a comparative study of GBR 12935 analogues incorporating 3-aminomethylpiperidine versus 4-aminopiperidine moieties at the central bridge region, researchers observed that binding selectivity and potency for [³H]NE reuptake inhibition were highly sensitive to modifications of the central bridge diamine moiety [1]. Compound 6, a 3-aminomethylpiperidine derivative, exhibited a 14-fold ratio of DA reuptake inhibition to RTI-55 binding inhibition at the dopamine transporter (DAT) — the highest ratio among all compounds tested [1]. The study concluded that separation of binding and reuptake inhibition activities can be achieved by alterations in the internal diamine component, with the 3-aminomethylpiperidine scaffold offering distinct pharmacological tuning capacity compared to 4-aminopiperidine analogues [1].

Monoamine transporters DAT pharmacology Cocaine antagonist research Medicinal chemistry

Cognition-Enhancing Scaffold Validation: Minimal Effective Dose Range 0.3–10 mg/kg in Passive-Avoidance Models

The 3-aminomethylpiperidine scaffold has been validated as a promising structural motif for cognition-enhancing drug development. In a systematic structure-activity relationship study, a series of 3-aminomethylpiperidine analogues of sunifiram (DM235) and sapunifiram (MN19) were synthesized and tested in the mouse passive-avoidance test [1]. The compounds displayed minimal effective doses ranging from 0.3 to 10 mg/kg, demonstrating that the 3-aminopiperidine moiety represents a viable scaffold for synthesizing new drugs endowed with cognition-enhancing activity [1]. While the tested analogues did not surpass the potency of the parent compounds, the study confirmed that the 3-aminomethyl substitution pattern on piperidine provides a pharmacologically active core suitable for further medicinal chemistry optimization [1].

Cognition enhancement Nootropic agents Passive-avoidance test Behavioral pharmacology

Dual Mechanism Antiplatelet Activity: IC₅₀ Values for Collagen and U46619 Pathways

The aminomethylpiperidine scaffold can be elaborated to achieve dual mechanism inhibition of platelet aggregation, a property that distinguishes it from single-pathway antiplatelet agents. In the study of chiral aminomethylpiperidine carboxamides, compound 34c demonstrated dual mechanism activity against both collagen-induced (IC₅₀ = 3.3 μM) and U46619-induced (IC₅₀ = 2.7 μM) platelet aggregation [1]. U46619 is a thromboxane A₂ mimetic, so dual inhibition of collagen and U46619 pathways indicates activity against multiple activation routes of platelets [1]. This dual mechanism property, while demonstrated in a carboxamide derivative, reveals the scaffold's capacity to be tuned for polypharmacology — a valuable attribute for research programs seeking multi-target therapeutic candidates [1].

Dual mechanism inhibitors Platelet aggregation Thromboxane pathway Antithrombotic agents

Physicochemical Profile Comparison: TPSA and LogP Differentiation from Non-Piperidine Chiral Amines

The physicochemical profile of (R)-3-piperidinemethanamine dihydrobromide provides a defined baseline for medicinal chemistry decision-making. Vendor analytical data specify a TPSA of 38.05 and a calculated LogP of 1.1005 . For comparison, the related chiral amine (R)-N-Boc-3-aminomethylpiperidine has a molecular weight of 214.31 and TPSA differing due to Boc protection, while the free base 3-piperidinemethanamine (CAS 23099-21-0) has molecular weight 114.19 [1]. The dihydrobromide salt's molecular weight of 276.01 reflects its crystalline salt form, which confers room temperature storage stability not shared by the free base . These parameters are critical for predicting membrane permeability, solubility, and overall drug-likeness in lead optimization workflows .

Physicochemical properties Drug-likeness TPSA LogP ADME prediction

Best Research and Industrial Application Scenarios for (R)-3-Piperidinemethanamine Dihydrobromide


Stereospecific Synthesis of Antiplatelet Carboxamide Derivatives

For research groups developing chiral aminomethylpiperidine carboxamides as antiplatelet agents, the (R)-configured building block is essential. As demonstrated in the Kumar et al. study, enantiomerically pure carboxamides (e.g., 31a with IC₅₀ = 6.6 μM) exhibit approximately 2.4-fold greater collagen-induced platelet aggregation inhibition compared to racemic mixtures (IC₅₀ = 16 μM), and up to 5.6-fold difference between individual enantiomers [1]. Starting with racemic 3-piperidinemethanamine would necessitate costly chiral resolution steps or produce stereochemically undefined products with unpredictable activity profiles. The dihydrobromide salt form provides convenient handling and room temperature storage stability for synthetic workflows [1].

Development of Cognition-Enhancing Agents Based on the 3-Aminopiperidine Scaffold

Medicinal chemistry programs targeting cognitive enhancement can leverage the validated 3-aminomethylpiperidine scaffold. Research by Martini et al. established that 3-aminomethylpiperidine analogues of sunifiram and sapunifiram demonstrate minimal effective doses ranging from 0.3–10 mg/kg in mouse passive-avoidance cognition models [2]. The study specifically identified the 3-aminopiperidine moiety as a promising scaffold for synthesizing new cognition-enhancing drugs [2]. The (R)-configured starting material ensures stereochemical consistency when elaborating this scaffold into novel nootropic candidates, enabling reproducible SAR studies across enantiomeric series.

Synthesis of Dopamine Transporter Ligands with Optimized Binding/Reuptake Ratios

For laboratories developing monoamine transporter ligands, particularly those pursuing cocaine antagonist strategies, the 3-aminomethylpiperidine scaffold offers a distinct advantage over 4-position isomers. The Dutta et al. study demonstrated that 3-aminomethylpiperidine derivative Compound 6 achieved a 14-fold ratio of dopamine reuptake inhibition to DAT binding inhibition — the highest ratio among all tested compounds [3]. This separation of binding and functional activities is critical for developing ligands that modulate transporter function without fully blocking dopamine reuptake [3]. The (R)-configuration of the building block supports asymmetric synthesis of stereochemically pure analogues for precise SAR exploration.

Precursor for DPP-IV Inhibitor Key Intermediates in Diabetes Research

The (R)-3-aminomethylpiperidine scaffold serves as a key structural component in the synthesis of sitagliptin and vildagliptin intermediates — oral antihyperglycemic agents that inhibit DPP-IV and prolong incretin activity . In these synthetic routes, the stereochemistry of the piperidine ring is essential for achieving the correct binding orientation to the DPP-IV active site. Procurement of the pre-resolved (R)-enantiomer eliminates the need for asymmetric hydrogenation or chiral resolution steps, streamlining synthetic access to DPP-IV inhibitor scaffolds for medicinal chemistry and process development applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Piperidinemethanamine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.